Phenpromethamine hydrochloride

Neuropharmacology Transporter Kinetics Drug Discrimination

Sourcing Phenpromethamine hydrochloride (≥98%) for advanced research? This β-methylphenethylamine (BMPEA) analog is a unique NET-preferring norepinephrine-dopamine releasing agent (NDRA), not interchangeable with generic stimulants. Its positional isomerism to methamphetamine makes it a mandatory certified reference material (CRM) for WADA anti-doping, forensic toxicology, and wastewater monitoring laboratories. Leverage its specific CYP2D6 inhibition profile for DMPK studies. Ensure your procurement meets the highest analytical standards for definitive identification and quantification in complex matrices.

Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
CAS No. 5969-39-1
Cat. No. B134826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenpromethamine hydrochloride
CAS5969-39-1
SynonymsN,β-Dimethylbenzeneethanamine Hydrochloride;  N,β-Dimethylphenethylamine Hydrochloride;  1-Methylamino-2-methyl-2-phenylethane Hydrochloride;  1-Methylamino-2-phenylpropane Hydrochloride;  Phenpromethamine Hydrochloride;  Vonedrine Hydrochloride;  dl-N,β-D
Molecular FormulaC10H16ClN
Molecular Weight185.69 g/mol
Structural Identifiers
SMILESCC(CNC)C1=CC=CC=C1.Cl
InChIInChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H
InChIKeyOQHDRLTXPGYYJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Phenpromethamine Hydrochloride (CAS 5969-39-1): A β-Methylphenethylamine Sympathomimetic with Distinct Neurochemical and Cardiovascular Profiles


Phenpromethamine hydrochloride (CAS 5969-39-1), also known as N,β-dimethylphenethylamine or N-methyl-2-phenylpropan-1-amine, is a β-methylphenethylamine (BMPEA) analog and a sympathomimetic amine of the phenethylamine class [1]. It was previously marketed as the nasal decongestant Vonedrine [1] and has been identified in dietary supplements [2]. The compound functions as a norepinephrine-dopamine releasing agent (NDRA), with demonstrated substrate activity at both the norepinephrine transporter (NET) and dopamine transporter (DAT) [3]. Unlike many in-class analogs, phenpromethamine exhibits a unique potency profile that favors NET over DAT [3].

Why In-Class Substitution with Phenpromethamine Hydrochloride (5969-39-1) is Not Permissible: Key Differentiators in Potency, Selectivity, and CYP Liability


Phenpromethamine hydrochloride cannot be generically substituted with other sympathomimetic amines or phenethylamines due to critical, quantifiable differences in its molecular pharmacology. While it shares a core structural motif with amphetamine and methamphetamine, it is a positional isomer of methamphetamine and a BMPEA analog . This structural divergence translates into significant differences in potency and selectivity at monoamine transporters. For example, phenpromethamine is at least 10-fold less potent at DAT than amphetamine [1] and displays a preferential NET-over-DAT releasing profile, in contrast to the balanced or DAT-preferring activity of other stimulants [1]. Furthermore, phenpromethamine exhibits a specific CYP2D6 inhibitory profile that can impact its metabolic interactions [2]. These data confirm that this specific compound possesses a unique pharmacological signature that is not interchangeable with its closest analogs.

Quantitative Evidence for Phenpromethamine Hydrochloride (5969-39-1) Selection: Direct Comparative Data vs. Amphetamine and Structural Analogs


Reduced Dopamine Transporter Potency Relative to Amphetamine: Quantifying Abuse Liability Risk

Phenpromethamine hydrochloride is significantly less potent at the dopamine transporter (DAT) compared to amphetamine. This is a critical differentiator for studies focused on abuse liability. In rat brain synaptosomal assays, phenpromethamine (as MPPA) acts as a substrate-type releaser at DAT, but its potency is markedly lower [1]. The study authors note it is 'at least 10-fold less potent than amphetamine' [1].

Neuropharmacology Transporter Kinetics Drug Discrimination

Preferential Norepinephrine Transporter Selectivity: A Key Distinction from Balanced Releasers

Unlike amphetamine, which is a potent and relatively balanced releaser at both DAT and NET, phenpromethamine exhibits a clear preference for NET. This is supported by a direct comparison of EC50 values. While amphetamine's NET potency is similar to its DAT potency, phenpromethamine's NET EC50 is substantially lower than its DAT EC50, indicating higher NET selectivity [1].

Cardiovascular Pharmacology Transporter Selectivity Sympathomimetics

In Vivo Cardiovascular Effects: Differentiating Pressor Response from Heart Rate and Locomotor Activity

In conscious, telemetered rats, phenpromethamine (MPPA) produced a significant increase in blood pressure comparable to amphetamine, but importantly, it failed to substantially increase heart rate or locomotor activity [1]. This is in stark contrast to amphetamine, which produces dose-dependent increases in all three parameters [1].

In Vivo Pharmacology Cardiovascular Safety Telemetry

CYP2D6 Enzyme Inhibition: A Potential Liability Differentiating it from Non-Inhibiting Stimulants

Phenpromethamine hydrochloride has been shown to inhibit the cytochrome P450 enzyme CYP2D6, a key enzyme in the metabolism of many pharmaceuticals. This is a significant differentiator from stimulants that do not share this property. In a luminescence-based assay, phenpromethamine was identified as a 'relatively strong inhibitor' of human recombinant CYP2D6 [1].

Drug Metabolism Pharmacokinetics Drug-Drug Interactions

Solubility and Formulation Properties: Differentiated Handling Characteristics for In Vitro and In Vivo Studies

Phenpromethamine hydrochloride is a hydroscopic crystalline solid with a defined melting point of 138-140°C . Its solubility profile in common research solvents is well-characterized, enabling precise formulation for both in vitro and in vivo applications. These values are specific to the hydrochloride salt and can differ from free base analogs or other substituted phenethylamines .

Pre-formulation Solubility Analytical Chemistry

Evidence-Based Application Scenarios for Phenpromethamine Hydrochloride (5969-39-1) in Research and Industrial Settings


Reference Standard for Forensic Toxicology and Anti-Doping Analysis

As a banned substance by the World Anti-Doping Agency (WADA) and a positional isomer of methamphetamine , phenpromethamine hydrochloride is an essential certified reference material for forensic and anti-doping laboratories. Its unique retention time and mass spectral properties allow for its definitive identification and differentiation from other stimulants (e.g., amphetamine, methamphetamine, BMPEA) in complex biological matrices. Its detection in dietary supplements [1] and wastewater [2] further underscores its value as an analytical standard in public health and environmental monitoring.

Pharmacological Tool for Investigating NET-Mediated Cardiovascular Effects

Researchers studying cardiovascular pharmacology can leverage phenpromethamine hydrochloride as a selective probe for NET-mediated mechanisms. The direct head-to-head in vivo evidence demonstrates that this compound produces a robust, prazosin-reversible hypertensive effect without the confounding influences of tachycardia or hyperlocomotion seen with amphetamine [3]. This allows for the isolation and study of peripheral NET activity and its downstream cardiovascular consequences in a conscious animal model.

Metabolic Interaction Studies Focusing on CYP2D6-Mediated Drug-Drug Interactions

For drug metabolism and pharmacokinetics (DMPK) studies, phenpromethamine hydrochloride serves as a model compound to investigate CYP2D6-mediated drug-drug interactions. Its demonstrated in vitro inhibition of CYP2D6, with an IC50 in the low micromolar range [4], makes it a relevant probe for assessing the potential of structurally related sympathomimetic amines to cause metabolic interactions, a critical aspect of safety assessment for both pharmaceuticals and dietary supplements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenpromethamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.